molecular formula C19H19BrN2O3S2 B12140824 N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

Cat. No.: B12140824
M. Wt: 467.4 g/mol
InChI Key: MNFCBXUHURINHU-VZCXRCSSSA-N
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Description

N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound with a unique structure that includes a thiazole ring, a bromophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.

    Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate thiazole compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, such as the Sandmeyer reaction, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Copper(I) salts for Sandmeyer reactions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as benzothiazole.

    Bromophenyl Compounds: Compounds containing bromophenyl groups, like bromobenzene.

    Benzenesulfonamide Derivatives: Compounds with benzenesulfonamide moieties, such as sulfanilamide.

Uniqueness

N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19BrN2O3S2

Molecular Weight

467.4 g/mol

IUPAC Name

(NZ)-N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C19H19BrN2O3S2/c1-25-13-5-12-22-18(15-8-10-16(20)11-9-15)14-26-19(22)21-27(23,24)17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3/b21-19-

InChI Key

MNFCBXUHURINHU-VZCXRCSSSA-N

Isomeric SMILES

COCCCN\1C(=CS/C1=N\S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Canonical SMILES

COCCCN1C(=CSC1=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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